Primary Target(s) and Selectivity: No Publicly Available, Reproducible Data Exist for In‑Class Benchmarking
Despite intensive searching of ChEMBL, BindingDB, PubMed, and patent repositories, no peer‑reviewed or curated source provides a validated, quantitative pharmacodynamic readout for 894028‑35‑4. Neither an EC₅₀ nor an IC₅₀ against a defined primary target has been reported. In contrast, structurally related allosteric modulators (e.g., RGH‑857, CAS 2408754-53-8) have disclosed target‑specific potencies [1]. This represents a fundamental evidence requirement for any comparative procurement decision.
| Evidence Dimension | Primary Target Engagement (EC₅₀ / IC₅₀ / Kd) |
|---|---|
| Target Compound Data | No disclosed quantitative data |
| Comparator Or Baseline | RGH‑857 – reported as a potent, selective α7 nicotinic receptor positive allosteric modulator (PAM) in peer‑reviewed literature [1] |
| Quantified Difference | Not calculable |
| Conditions | Global literature, patent, and curated database search up to May 2026 |
Why This Matters
Procurement of a compound without a defined primary target carries extreme risk of wasted resources, as its utility cannot be benchmarked against any functional or analytical standard.
- [1] Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH‑857). J Med Chem. 2026 Jan 8;69(1). doi: 10.1021/acs.jmedchem.5c01623. View Source
